(6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(2,3-dihydro-1H-indol-1-yl)methanone
Overview
Description
The compound (6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(2,3-dihydro-1H-indol-1-yl)methanone is a complex heterocyclic molecule It features a pyrazolo[3,4-b]pyridine core fused with an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(2,3-dihydro-1H-indol-1-yl)methanone typically involves multi-step organic reactions. One common approach starts with the formation of the pyrazolo[3,4-b]pyridine core, which can be synthesized from pyrazole and pyridine derivatives through cyclization reactions. The indole moiety is then introduced via a condensation reaction with an appropriate indole precursor .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents are selected to facilitate the desired transformations efficiently .
Chemical Reactions Analysis
Types of Reactions
(6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(2,3-dihydro-1H-indol-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrazolo[3,4-b]pyridine or indole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology
Biologically, (6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(2,3-dihydro-1H-indol-1-yl)methanone has shown potential as an inhibitor of specific enzymes and receptors. It is being studied for its ability to modulate biological pathways involved in diseases such as cancer and neurodegenerative disorders .
Medicine
In medicine, this compound is being explored for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of oncology and neurology .
Industry
Industrially, this compound can be used in the development of new materials and as a precursor for synthesizing other valuable compounds .
Mechanism of Action
The mechanism of action of (6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(2,3-dihydro-1H-indol-1-yl)methanone involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and modulating downstream signaling pathways. This interaction can lead to the inhibition of cell proliferation, induction of apoptosis, or modulation of neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives: These compounds share the pyrazolo[3,4-b]pyridine core and exhibit similar biological activities.
Indole derivatives: Compounds with an indole moiety also show comparable biological properties.
Uniqueness
The uniqueness of (6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(2,3-dihydro-1H-indol-1-yl)methanone lies in its dual functionality, combining the properties of both pyrazolo[3,4-b]pyridine and indole derivatives. This dual functionality enhances its potential as a therapeutic agent by allowing it to interact with multiple biological targets .
Properties
IUPAC Name |
(6-cyclopropyl-1-methylpyrazolo[3,4-b]pyridin-4-yl)-(2,3-dihydroindol-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c1-22-18-15(11-20-22)14(10-16(21-18)12-6-7-12)19(24)23-9-8-13-4-2-3-5-17(13)23/h2-5,10-12H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYHJSLLUJDYBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)N4CCC5=CC=CC=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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